[(2-Bromoethenyl)oxy](trimethyl)silane physical and chemical properties
[(2-Bromoethenyl)oxy](trimethyl)silane physical and chemical properties
Technical Whitepaper: The Chemistry, Properties, and Applications ofsilane
Executive Summary
In advanced organic synthesis and drug development, the precise construction of carbon-carbon bonds while maintaining delicate functional groups is paramount. silane (also known as 1-bromo-2-(trimethylsilyloxy)ethylene) is a highly versatile, masked enolate equivalent[1]. As a Senior Application Scientist, I frequently deploy this reagent to bypass the limitations of traditional aldol additions. By serving as a direct precursor to (Z)-(trimethylsilyloxy)vinyllithium, α-bromo aldehydes, and α-disilylketenes, this compound enables the modular synthesis of complex polyketides, α-hydroxy aldehydes, and critical pharmaceutical intermediates[1].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols designed for high-yield, reproducible results.
Physicochemical Profile
Understanding the physical properties of silane is critical for its handling, storage, and application in air- and moisture-sensitive workflows. The presence of the trimethylsilyl (TMS) group imparts lipophilicity, while the vinyl bromide moiety dictates its reactivity profile[1].
| Property | Value / Description |
| Chemical Name | silane |
| Synonyms | (Z)-2-Bromo-1-(trimethylsilyloxy)ethylene; 2-Bromovinyl trimethylsilyl ether |
| CAS Registry Number | 64556-66-7[2] |
| Molecular Formula | C₅H₁₁BrOSi[1] |
| Molecular Weight | 195.13 g/mol [1] |
| Boiling Point | 48–49 °C at 15 mmHg[1] |
| Solubility | Soluble in Et₂O, THF, and most organic solvents; fairly soluble in cold water[1] |
| Appearance | Colorless to pale yellow liquid |
Note: As a silyl enol ether, the compound is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture and must be stored under an inert atmosphere (Argon or N₂).
Core Reactivity & Mechanistic Pathways
The strategic value of silane lies in its dual functionality: it is both a vinyl halide and a protected enol[1].
Halogen-Metal Exchange to Vinyllithium
The most prominent application of this reagent is its conversion into (Z)-(trimethylsilyloxy)vinyllithium via halogen-metal exchange[1]. This transformation is typically achieved using tert-butyllithium (t-BuLi).
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The Causality of Reagent Choice: Why t-BuLi instead of n-BuLi? n-BuLi can act as a nucleophile, potentially attacking the silicon center (desilylation) or undergoing addition to the alkene. t-BuLi is highly basic and sterically hindered, driving the rapid, low-temperature (-78 °C) exchange. Furthermore, exactly two equivalents of t-BuLi are required. The first equivalent performs the lithium-halogen exchange, generating t-butyl bromide. The second equivalent immediately reacts with the generated t-butyl bromide to form isobutane, isobutylene, and lithium bromide, permanently removing the alkyl halide from the system and preventing it from alkylating the newly formed vinyllithium species.
Electrophilic Trapping (Aldol-Type Addition)
Once generated, the vinyllithium species acts as a potent nucleophile. Trapping this intermediate with aldehydes or ketones yields an allylic alcohol intermediate. Upon acidic workup, the TMS group is cleaved, and the resulting enol rapidly tautomerizes to an α-hydroxy aldehyde . This sequence is a highly controlled, self-validating alternative to traditional cross-aldol reactions, completely avoiding self-condensation issues.
Transition-Metal Catalyzed Cross-Coupling
The vinyl bromide moiety can also participate in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This allows for the synthesis of substituted silyl enol ethers, which can subsequently be utilized in Mukaiyama aldol additions.
Reactivity map of silane showing key synthetic pathways.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol details the generation and trapping of the vinyllithium intermediate. This system is self-validating: the maintenance of a clear or slightly pale solution at -78 °C indicates stable vinyllithium formation, whereas a sudden darkening or yellowing often indicates premature decomposition or moisture ingress.
Protocol: Generation and Trapping of (Z)-(trimethylsilyloxy)vinyllithium
Reagents Required:
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silane (1.0 equiv)
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t-Butyllithium (1.7 M in pentane, 2.05 equiv)
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Anhydrous Tetrahydrofuran (THF) (0.1 M relative to substrate)
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Electrophile (e.g., Benzaldehyde, 1.1 equiv)
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Saturated aqueous NH₄Cl
Step-by-Step Methodology:
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Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3 times). Causality: Organolithium species and silyl enol ethers are highly sensitive to protic sources; strict anhydrous conditions prevent premature quenching[1].
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Substrate Solvation: Dissolve silane (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.
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Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
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Lithiation: Syringe in t-BuLi (2.05 equiv) dropwise down the side of the flask over 10 minutes. Causality: Slow addition prevents localized heating, which could cause the vinyllithium species to decompose or undergo unwanted side reactions.
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Maturation: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete halogen-metal exchange.
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Electrophilic Trapping: Add the electrophile (e.g., benzaldehyde, 1.1 equiv) neat or dissolved in a minimum amount of anhydrous THF, dropwise.
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Reaction Progression: Stir for an additional 1 hour at -78 °C. Monitor completion via TLC (using a small, quenched aliquot).
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Quenching & Deprotection: Quench the reaction at -78 °C by rapidly adding saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. The mildly acidic nature of NH₄Cl during the aqueous workup is often sufficient to cleave the labile TMS group, revealing the α-hydroxy aldehyde.
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Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Step-by-step workflow for the lithiation and electrophilic trapping of the silyl ether.
Handling, Stability, and Storage
As a silyl enol ether, silane is prone to acid-catalyzed hydrolysis[1]. It must be stored in tightly sealed, amber glass ampoules or bottles under an atmosphere of Argon or Nitrogen at sub-ambient temperatures (preferably 2–8 °C or -20 °C for long-term storage). When dispensing, standard Schlenk techniques or a glovebox should be utilized to maintain the integrity of the reagent.
References
- 1-Bromo-2-(trimethylsilyloxy)ethylene - e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate.
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6213-94-1(Trimethyl(vinyloxy)silane) & 64556-66-7(silane) - Chem960 Chemical Database. Kuujia. URL:
silane
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